molecular formula C9H8O4 B1620286 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione CAS No. 62653-25-2

4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione

Cat. No. B1620286
CAS RN: 62653-25-2
M. Wt: 180.16 g/mol
InChI Key: CFLSTTHDYSASGE-UHFFFAOYSA-N
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Description

4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione (MTEBD) is a heterocyclic compound that has been studied for its potential use in synthetic organic chemistry and medicinal chemistry. MTEBD is a versatile compound that can be used in a variety of applications such as the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. MTEBD has a range of biochemical and physiological effects that make it a useful tool for research and development.

properties

IUPAC Name

1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLSTTHDYSASGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298828
Record name 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62653-25-2
Record name NSC126389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl furan was reacted with maleic anhydride in a manner similar to the procedure described in Example 1 to yield 1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. An amount of 28 mmol of this compound was dissolved in methanol (50 ml). To this solution, solid sodium methoxide (56 mmol) was added at 0° C. The resulting deep orange solution was stirred for 18 h at room temperature, after which the solvent was evaporated in vacuo. After drying for 1 h at 77° C. under reduced pressure, the solid was dissolved in water and heated under reflux for 5 h followed by treatment with charcoal (stirring for 30 min at reflux). Filtration and evaporation under reduced pressure yielded 3-methylphthalic acid disodium salt (4.4 g, 71%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Reactant of Route 2
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Reactant of Route 3
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Reactant of Route 4
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Reactant of Route 5
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Reactant of Route 6
4-Methyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione

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